REACTION_CXSMILES
|
Br[CH:2]([CH2:8]Br)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:16]1([C:18](=[CH:20][CH:21]=[CH:22][CH:23]=1)[OH:19])[OH:17]>CC(C)=O>[O:17]1[C:16]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[O:19][CH2:8][CH:2]1[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3|
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Name
|
|
Quantity
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26 g
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Type
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reactant
|
Smiles
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BrC(C(=O)OCC)CBr
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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within one hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
the reaction mixture is then heated to boiling
|
Type
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TEMPERATURE
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Details
|
After 18 hours at reflux under argon
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Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
FILTRATION
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Details
|
filtered over Celite
|
Type
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EXTRACTION
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Details
|
the aqueous phase is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C1C=CC=C2)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |